molecular formula C10H8N2O3 B8687037 2-(Hydroxymethyl)-5-nitroquinoline CAS No. 611231-29-9

2-(Hydroxymethyl)-5-nitroquinoline

Cat. No. B8687037
M. Wt: 204.18 g/mol
InChI Key: RPXHSIORXKDLOL-UHFFFAOYSA-N
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Patent
US07329753B2

Procedure details

700 mg (3.46 mmol) of 5-nitroquinoline-2-carbaldehyde are dissolved in 13 ml of methanol and 7.0 ml of tetrahydrofuran and mixed at 0° C. with 523 mg (13.9 mmol) of sodium borohydride. After 5 hours, the reaction is brought to a halt by adding water. The solvent is removed in a vacuum, the residue is taken up in dichloromethane and water, the aqueous phase is extracted with dichloromethane, and the combined organic phases are dried on sodium sulfate. After the solvent is removed, and after purification on silica gel with hexane-ethyl acetate (0-100%), 390 mg (55% of theory) of the product is obtained.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
523 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8]([CH:14]=[O:15])=[N:9]2)([O-:3])=[O:2].O1CCCC1.[BH4-].[Na+].O>CO>[OH:15][CH2:14][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[CH:13][C:4]=2[N+:1]([O-:3])=[O:2])[N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CC(=NC2=CC=C1)C=O
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
523 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in a vacuum
EXTRACTION
Type
EXTRACTION
Details
water, the aqueous phase is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent is removed
CUSTOM
Type
CUSTOM
Details
after purification on silica gel with hexane-ethyl acetate (0-100%), 390 mg (55% of theory) of the product
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
OCC1=NC2=CC=CC(=C2C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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